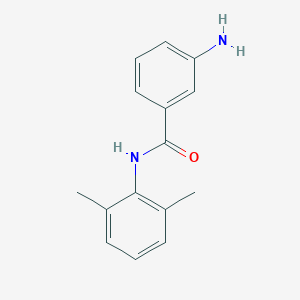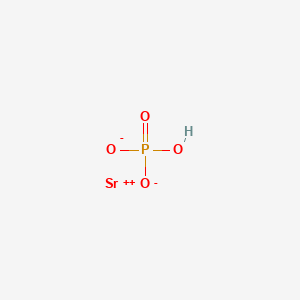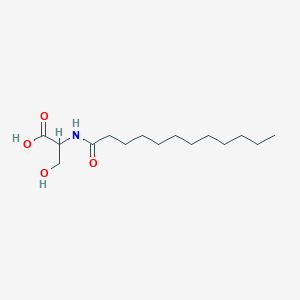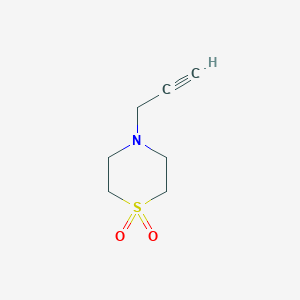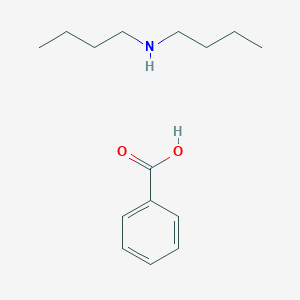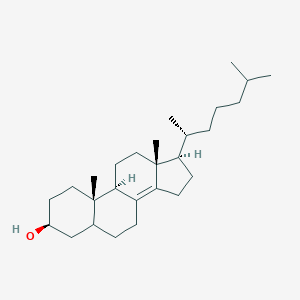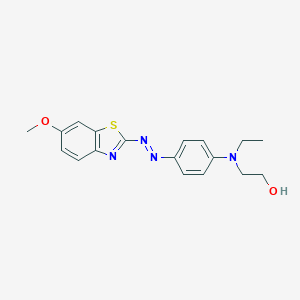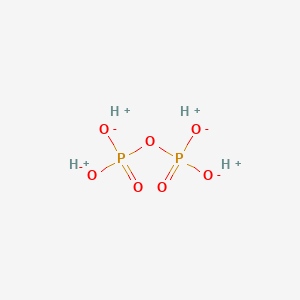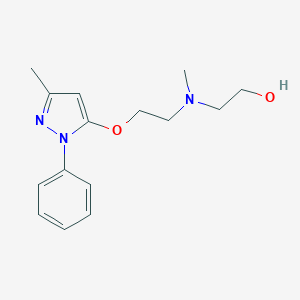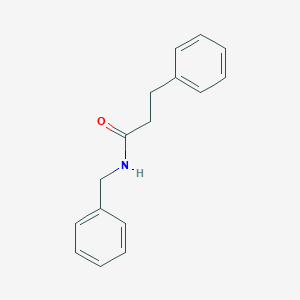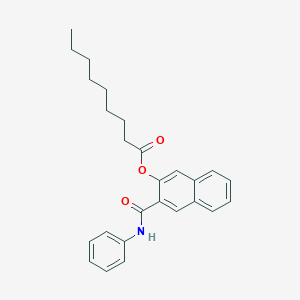
2,3-ジフェニル-5-(4-メトキシフェニル)テトラゾリウムクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is a chemical compound known for its unique structure and properties This compound features a tetrazolium core, which is a five-membered ring containing four nitrogen atoms and one carbon atom
科学的研究の応用
2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other tetrazole derivatives.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
作用機序
Target of Action
The primary target of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is the mitochondrial complex I . This complex plays a crucial role in cellular respiration, a process that generates energy within cells .
Biochemical Pathways
The reduction of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is part of the electron transport chain in the mitochondria . This chain is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions. The energy released in this process is used to form ATP, the energy currency of the cell .
Pharmacokinetics
It is known that the compound is soluble and can be stored at room temperature, away from moisture . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The reduction of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride to 1,3,5-triphenylformazan results in a color change from colorless to deep red . This color change can be used to distinguish between viable and non-viable cells , and to identify microorganisms capable of reducing the compound on solid culture media .
Action Environment
The action of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride can be influenced by various environmental factors. For instance, the compound’s reduction is favored under anaerobic conditions . Additionally, the compound’s stability may be affected by factors such as temperature and moisture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with benzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with diphenylacetylene in the presence of a suitable catalyst to yield the desired tetrazolium compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazolium ring to a dihydrotetrazole structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the tetrazolium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, dihydrotetrazoles, and functionalized phenyl derivatives, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 1,2,3-Triazole derivatives
Uniqueness
The presence of both 4-methoxyphenyl and diphenyl groups further enhances its versatility and effectiveness in various scientific and industrial contexts .
特性
IUPAC Name |
5-(4-methoxyphenyl)-2,3-diphenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4O.ClH/c1-25-19-14-12-16(13-15-19)20-21-23(17-8-4-2-5-9-17)24(22-20)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPYHVSXCWQUDM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
